molecular formula C12H15NO2 B6278904 rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans CAS No. 2103401-56-3

rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans

Cat. No. B6278904
CAS RN: 2103401-56-3
M. Wt: 205.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans (Rac-MPCA) is a chiral molecule that is of interest for its potential applications in fields such as medicinal chemistry and materials science. It is a small molecule that can be easily synthesized, and its chirality and chemical structure make it a useful starting material for the synthesis of a variety of compounds.

Scientific Research Applications

Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has a variety of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including chiral drugs, chiral polymers, and chiral catalysts. It has also been used in the synthesis of a variety of chiral organometallic compounds, such as chiral copper and nickel complexes. In addition, rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has been used in the synthesis of chiral polymers for use in drug delivery systems, and in the synthesis of chiral catalysts for use in asymmetric catalysis.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans is not well understood. However, it is believed to involve the formation of a chiral intermediate, which is then converted into the desired product. The chiral intermediate is formed through the condensation of the aldehyde and the ketone, with the chiral catalyst. The intermediate is then converted into the desired product via a series of reactions, such as hydrogenation, hydrolysis, and oxidation.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans have not been extensively studied. However, it is believed to be relatively non-toxic, and it has been used in the synthesis of a variety of compounds. It is also believed to have some antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively non-toxic, which makes it safer to use in the laboratory. Additionally, it is easily synthesized, which makes it a useful starting material for the synthesis of a variety of compounds. However, it is not as widely used as some other chiral molecules, and its mechanism of action is not well understood.

Future Directions

There are several potential future directions for rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans. One potential direction is the development of new synthesis methods for the synthesis of chiral molecules. Additionally, further research into the biochemical and physiological effects of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans could reveal potential therapeutic applications. Finally, further research into the mechanism of action of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans could lead to the development of new applications for the molecule.

Synthesis Methods

Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans can be synthesized via an asymmetric aldol reaction. This reaction involves the condensation of an aldehyde and a ketone, with a chiral catalyst, to form a chiral product. The reaction is typically carried out in the presence of a base, such as sodium hydroxide. The chiral catalyst employed in this reaction can be a chiral amine, such as a chiral amino alcohol, or a chiral sulfoxide. The reaction is typically carried out in a solvent, such as dimethylformamide, and the reaction is typically complete within one hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyrrolidine" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-methyl-5-phenyl-2-pyrazoline.", "Step 2: Reduction of 3-methyl-5-phenyl-2-pyrazoline with sodium borohydride in the presence of hydrochloric acid to form (3R,4S)-4-(3-methylphenyl)pyrrolidine.", "Step 3: Hydrolysis of (3R,4S)-4-(3-methylphenyl)pyrrolidine with sodium hydroxide to form rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid.", "Step 4: Conversion of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid to the trans isomer using acetic anhydride and pyrrolidine." ] }

CAS RN

2103401-56-3

Product Name

rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans

Molecular Formula

C12H15NO2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.